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molecular formula C12H14N2O2 B8647583 Ethyl 2-(6-amino-1H-indol-1-yl)acetate

Ethyl 2-(6-amino-1H-indol-1-yl)acetate

Cat. No. B8647583
M. Wt: 218.25 g/mol
InChI Key: BWZXLUXDHLCWNP-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

A mixture of ethyl 2-(6-nitro-1H-indol-1-yl)acetate (20.96 mmol, 1 equiv.), iron powder (83.8 mmol, 4 equiv.), ammonium chloride (83.87 mmol, 1 equiv.) and ethanol/water (2.5:1, 56 ml) was stirred for 2 h at boiling temperature. The reaction mixture was cooled to 25° C. and filtered over celite. The filtrate was diluted with ethyl acetate and water, the phases were separated, and the organic phase was washed with sodium hydrogen carbonate solution and sat. NaCl solution, dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (15% ethyl acetate in hexane). Yield: 55%
Quantity
20.96 mmol
Type
reactant
Reaction Step One
Quantity
83.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
83.8 mmol
Type
catalyst
Reaction Step One
Name
ethanol water
Quantity
56 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][CH:5]=1)([O-])=O.[Cl-].[NH4+]>[Fe].C(O)C.O>[NH2:1][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20.96 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CN(C2=C1)CC(=O)OCC
Name
Quantity
83.87 mmol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
83.8 mmol
Type
catalyst
Smiles
[Fe]
Name
ethanol water
Quantity
56 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phase was washed with sodium hydrogen carbonate solution and sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (15% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=CC=C2C=CN(C2=C1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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